N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring . The compound also contains a methoxy group (-OCH3), a cinnamamide group (a benzene ring attached to an amide group), and a methyl group (-CH3) attached to the nitrogen atom of the amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (benzene) rings, a cyclopentene ring, and functional groups like methoxy and amide. These structural features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could contribute to its stability and solubility in organic solvents. The amide group might form hydrogen bonds, influencing its solubility in water .Scientific Research Applications
Structural Analogs and Antagonists of Serotonin
Cinnamamides, including compounds structurally related to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cinnamamide, have been conceived as structural analogs of serotonin, acting as antimetabolites. Research by Dombro and Woolley (1964) demonstrated that certain cinnamamides exhibit antiserotonin activity, suggesting their potential utility in modulating serotonin-mediated biological processes (Dombro & Woolley, 1964).
Crystal Structure and Molecular Packing
The crystal structures of cinnamanilide derivatives, closely related to the chemical structure of interest, reveal insights into the molecular packing and interactions within these compounds. Nissa et al. (2002) reported the planar configuration of the cinnamamide group in these structures, highlighting the stabilizing role of hydrogen bond interactions in their crystal lattice (Nissa et al., 2002).
Antifungal Properties
Research on derivatives of cinnamic acid, from which cinnamamides are derived, has identified antifungal properties against various fungal pathogens. Sadeghi et al. (2013) isolated cinnamic acid derivatives from Persian leek, demonstrating their antifungal activity against pathogens such as Penicillium italicum and Aspergillus niger (Sadeghi et al., 2013).
Antidepressant-like Action
A study by Deng et al. (2011) on N-(2-hydroxyethyl) cinnamamide derivatives, which share functional groups with the compound of interest, explored their antidepressant-like effects. Certain derivatives significantly reduced immobility time in mice during tests, suggesting potential antidepressant properties (Deng et al., 2011).
Photo-Responsive Properties
The study of photo-responsive monomers like N,N-Bis(2-hydroxyethyl) cinnamamide, a compound with structural similarities, has opened avenues for developing novel photo-responsive polymers. Jin et al. (2011) synthesized and characterized a diol monomer with a cinnamamide group, demonstrating its potential in reversible [2+2] cycloaddition under UV irradiation (Jin et al., 2011).
Properties
IUPAC Name |
(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-23-20(13-17-9-5-6-10-18(17)14-20)15-21-19(22)12-11-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPILFTWNXHXII-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.